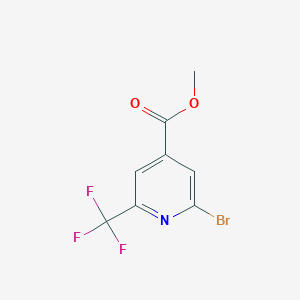
Methyl 2-bromo-6-(trifluoromethyl)isonicotinate
Overview
Description
Methyl 2-bromo-6-(trifluoromethyl)isonicotinate is a useful research compound. Its molecular formula is C8H5BrF3NO2 and its molecular weight is 284.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-bromo-6-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrFNO
- Molecular Weight : 284.03 g/mol
The presence of both bromine and trifluoromethyl groups contributes to its distinct chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, which may facilitate better membrane penetration and bioavailability.
This compound likely interacts with various molecular targets, including enzymes and receptors. The bromine atom can enhance binding affinity due to its electrophilic nature, while the trifluoromethyl group may stabilize interactions with biological systems.
Potential Mechanisms Include:
- Enzyme Modulation : The compound may influence enzyme activity, potentially affecting metabolic pathways.
- Receptor Interaction : It has been suggested that it could interact with nicotinic acetylcholine receptors, which play a role in neurological functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific studies are required to confirm these findings.
- Cytotoxicity : The compound has been evaluated for anticancer properties, showing promising results in various in vitro assays.
- Antioxidant Activity : Some derivatives have demonstrated antioxidant effects, suggesting potential applications in neurodegenerative disease treatment .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-chloro-6-(trifluoromethyl)isonicotinate | CHClFNO | Chlorine substitution at position 2 |
| Methyl 6-methoxy-2-(trifluoromethyl)isonicotinate | CHFNO | Contains a methoxy group instead of bromine |
| Methyl 2-(trifluoromethyl)isonicotinate | CHFNO | Lacks bromine; only trifluoromethyl group |
This table highlights how the bromine substitution imparts different reactivity and biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- In Vitro Studies : Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition.
- Antimicrobial Evaluation : Zone of inhibition tests against bacterial strains such as E. coli and S. aureus suggest promising antimicrobial activity, although further validation is needed through clinical studies.
Properties
IUPAC Name |
methyl 2-bromo-6-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-5(8(10,11)12)13-6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCINWPLRLUFEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















